Conformational Impact: Distinct Backbone Rigidity Compared to (1S,2R)-c3Phe Diastereomer
The (1R,2S) stereochemistry of the target compound imposes a distinct conformational preference compared to its (1S,2R) diastereomer. In gramicidin S analogs, the (R,S)-c3Phe residue (corresponding to the 1R,2S configuration at the cyclopropane) produced NMR temperature coefficients of -7.5, -8.5, -10.0, and -15.1 ppb/K for the Val1, Orn2, Leu3, and c3Phe5 amide protons, respectively, compared to -3.1, -10.0, -3.7, and -8.1 ppb/K for the (S,R)-c3Phe diastereomer [1]. This indicates the (1R,2S) isomer induces markedly different hydrogen-bonding patterns, directly affecting the peptide's folded structure.
| Evidence Dimension | Peptide backbone solvation/ hydrogen-bonding pattern via amide NH temperature coefficients |
|---|---|
| Target Compound Data | (R,S)-c3Phe: Val1 NH = -7.5 ppb/K; Orn2 NH = -8.5 ppb/K; Leu3 NH = -10.0 ppb/K; c3Phe5 NH = -15.1 ppb/K |
| Comparator Or Baseline | (S,R)-c3Phe: Val1 NH = -3.1 ppb/K; Orn2 NH = -10.0 ppb/K; Leu3 NH = -3.7 ppb/K; c3Phe5 NH = -8.1 ppb/K |
| Quantified Difference | ΔΔδ/ΔT values differ by 4.4, 1.5, 6.3, and 7.0 ppb/K for Val1, Orn2, Leu3, and c3Phe5 amide sites, respectively |
| Conditions | Gramicidin S analog [Phe*5,5′] peptides in H2O/D2O 9:1 (v/v), pH 3.0, 5–25 °C |
Why This Matters
The divergent NMR temperature coefficients demonstrate that selecting the incorrect c3Phe stereoisomer fundamentally alters the peptide's conformational ensemble, which is critical for rational, structure-based design of bioactive peptidomimetics.
- [1] Knijnenburg, A. D., Overhand, M., van der Marel, G. A., & Overkleeft, H. S. (2010). Synthesis and evaluation of gramicidin S analogues containing cis- and trans-2,3-methanophenylalanine. Table 1. PMC2894577. View Source
